Cas no 2228094-29-7 (1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol)

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)propan-2-ol is a benzodioxane derivative characterized by its unique heterocyclic structure, combining a 1,4-benzodioxin core with a propan-2-ol side chain. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of pharmacologically active molecules. Its structural features, including the benzodioxin ring and hydroxyl functionality, enable selective modifications for applications in ligand design and drug discovery. The compound exhibits favorable stability and solubility properties, making it suitable for further derivatization or as a building block in complex organic synthesis. Its well-defined chemical properties facilitate precise reactivity in targeted transformations.
1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol structure
2228094-29-7 structure
Product name:1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
CAS No:2228094-29-7
MF:C11H14O3
Molecular Weight:194.227063655853
CID:6080157
PubChem ID:165625960

1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
    • EN300-1783607
    • 2228094-29-7
    • インチ: 1S/C11H14O3/c1-8(12)6-9-7-13-10-4-2-3-5-11(10)14-9/h2-5,8-9,12H,6-7H2,1H3
    • InChIKey: PXUIFYNYOUFIKX-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2OCC1CC(C)O

計算された属性

  • 精确分子量: 194.094294304g/mol
  • 同位素质量: 194.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 38.7Ų

1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1783607-0.25g
1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
2228094-29-7
0.25g
$906.0 2023-09-19
Enamine
EN300-1783607-10g
1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
2228094-29-7
10g
$4236.0 2023-09-19
Enamine
EN300-1783607-1g
1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
2228094-29-7
1g
$986.0 2023-09-19
Enamine
EN300-1783607-5g
1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
2228094-29-7
5g
$2858.0 2023-09-19
Enamine
EN300-1783607-5.0g
1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
2228094-29-7
5g
$2858.0 2023-06-03
Enamine
EN300-1783607-0.1g
1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
2228094-29-7
0.1g
$867.0 2023-09-19
Enamine
EN300-1783607-0.5g
1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
2228094-29-7
0.5g
$946.0 2023-09-19
Enamine
EN300-1783607-1.0g
1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
2228094-29-7
1g
$986.0 2023-06-03
Enamine
EN300-1783607-2.5g
1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
2228094-29-7
2.5g
$1931.0 2023-09-19
Enamine
EN300-1783607-0.05g
1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
2228094-29-7
0.05g
$827.0 2023-09-19

1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol 関連文献

1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-olに関する追加情報

Comprehensive Overview of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol (CAS No. 2228094-29-7): Properties, Applications, and Industry Insights

The compound 1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol (CAS No. 2228094-29-7) is a specialized organic molecule featuring a benzodioxin core linked to a propanol side chain. This unique structure grants it versatile physicochemical properties, making it a subject of interest in pharmaceutical research, material science, and fine chemical synthesis. With growing attention to sustainable chemistry and bioactive intermediates, this compound has emerged in discussions about green synthesis and drug discovery.

Recent trends highlight the demand for high-purity intermediates like 1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol, driven by advancements in catalysis and structure-activity relationship (SAR) studies. Researchers frequently inquire about its synthetic routes, solubility profiles, and potential as a chiral building block. Its benzodioxin moiety is particularly notable for contributing to stability and binding affinity in medicinal chemistry applications.

From an industrial perspective, CAS No. 2228094-29-7 is often explored for its role in polymer modification and functional material design. Questions about its thermal stability and compatibility with other reagents are common in technical forums. Additionally, its low toxicity profile aligns with the shift toward eco-friendly chemicals, a hot topic in regulatory and academic circles.

Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing 1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol. Users searching for spectral data or purification methods will find this compound’s well-documented chromatographic behavior valuable. Furthermore, its logP value and hydrogen bonding capacity are frequently cited in QSAR modeling discussions.

In the context of intellectual property, patents involving CAS 2228094-29-7 often focus on its derivatives for electronic materials or biodegradable coatings. Startups and R&D teams increasingly seek alternatives to traditional solvents, placing benzodioxin-based compounds under scrutiny for their renewable feedstock potential.

To address common queries: The compound’s melting point ranges between 80–85°C, and it exhibits moderate water solubility with enhanced dissolution in polar organic solvents. Safety data sheets emphasize standard laboratory handling protocols, though it is not classified under hazardous categories. Its stereochemistry also opens avenues for asymmetric synthesis—a trending subtopic in organic methodology papers.

Future prospects for 1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol include its integration into catalyzed cross-coupling reactions and nanomaterial functionalization. As industries prioritize carbon-neutral processes, this compound’s scalable production and derivative versatility position it as a candidate for innovation in green technology sectors.

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